Carbol-Fuchsin

Vue d'ensemble

Description

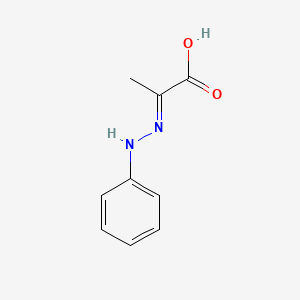

Carbol-Fuchsin is a mixture of phenol and basic fuchsin . It is used in bacterial staining procedures, particularly for staining mycobacteria due to its affinity for the mycolic acids found in their cell membranes . It forms a yellow-brown compound in the presence of acid .

Synthesis Analysis

This compound is a mixture of phenol and basic fuchsin . The staining method using this compound, known as the Ziehl-Neelsen staining method, involves applying the this compound solution to the specimen and heating it. This heating process accelerates the rate at which the fuchsin dye is absorbed and thus also that of the formation of the mycolate-fuchsin complex in the cell wall .

Molecular Structure Analysis

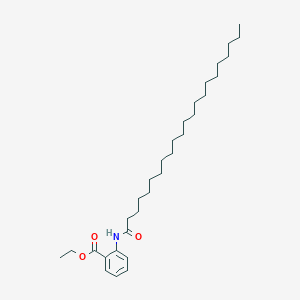

The molecular formula of this compound is C26H25N3O·HCl . It has a molar mass of 351.9 g/mol .

Chemical Reactions Analysis

This compound is used as the primary stain dye to detect acid-fast bacteria because it is more soluble in the cells’ wall lipids than in the acid alcohol . If the bacteria are acid-fast, they will retain the initial red color of the dye because they can resist the destaining by acid alcohol (0.4–1% HCl in 70% EtOH) .

Physical And Chemical Properties Analysis

This compound is a basic dye which forms a yellow-brown compound in the presence of acid . It is mainly required for the staining of mycobacteria .

Applications De Recherche Scientifique

Dye Degradation and Environmental Remediation

- Carbol fuchsin is used in textile dyeing, paper, printing, and other industries. Its effluent can be biologically treated, offering a cheaper and environment-friendly alternative. A study demonstrated that Enterococcus spp. can effectively decolorize carbol fuchsin, indicating its potential in wastewater treatment (Joshi & Mhatre, 2015).

- Transition metal-decorated Ferrosoferric oxide (Fe3O4) has been reported as an effective catalyst for the photodegradation of carbol fuchsin in environmental remediation. This study suggests its utility in removing dye pollutants from water (Koli, Kapadnis, & Deshpande, 2019).

Staining and Microscopy

- Variations in the quality of carbol fuchsin stains used in tuberculosis laboratories have been studied, highlighting the need for sensitive tools like spectrophotometry and high-performance liquid chromatography/mass spectrometry (HPLC/MS) for monitoring fuchsin quality (Zhao et al., 2009).

- Carbol fuchsin has been used in modified staining methods for karyotype analyses of marine algae, showing improved results in staining chromosomes (Wang & Dai, 2008).

- An improved method using carbol fuchsin for staining chromosomes of marine algae was developed, providing a simple and rapid technique with clear results (Wang, Dai, & Zhang, 2007).

Medical and Biological Applications

- A new fluorescent staining method using carbol fuchsin for observing callose in microspore mother cells during meiosis was developed. This method offers a cost-effective alternative for DNA-specific dyes (Wang et al., 2012).

- The use of carbol fuchsin in staining roots of fruit plants for assessing mycorrhizal frequency was optimized, showing effectiveness in exposing fungal structures (Derkowska et al., 2015).

- A mixture of carbol fuchsin and alcian blue staining was used for identifying Helicobacter pylori and goblet cell intestinal metaplasia in gastric tissues, showing its effectiveness and efficiency (Yodavudh, Tangjitgamol, & Puangsa-art, 2008).

Mécanisme D'action

Target of Action

Carbol Fuchsin, also known as Carbol-Fuchsin or this compound [USAN], is primarily used in bacterial staining procedures . Its primary targets are mycobacteria , as it has an affinity for the mycolic acids found in their cell membranes .

Mode of Action

Carbol Fuchsin operates by staining acid-fast bacteria. It is more soluble in the cells’ wall lipids than in the acid alcohol . When the smear is stained with Carbol Fuchsin, it solubilizes the lipoidal material present in the Mycobacterial cell wall . The application of heat further allows Carbol Fuchsin to penetrate through the lipoidal wall and enter into the cytoplasm .

Biochemical Pathways

The biochemical pathway involved in the action of Carbol Fuchsin is the staining of mycobacteria. The waxy walls of mycobacteria help in retaining the dye within cells . The high concentration of phenol in the Kinyoun Carbol Fuchsin facilitates penetration of the stain, and allows retention in the cell wall even after exposure to decolorizers .

Result of Action

The result of Carbol Fuchsin’s action is the staining of mycobacteria. If the bacteria are acid-fast, they will retain the initial red color of the dye because they are able to resist the destaining by acid alcohol (0.4–1% HCl in 70% EtOH) . This makes the bacteria stand out as brilliant red against the blue background of the counterstain .

Action Environment

The action of Carbol Fuchsin is influenced by the environment in which it is used. The staining process requires heat, which helps Carbol Fuchsin penetrate the cell wall . Additionally, the presence of acid alcohol as a decolorizer plays a crucial role in the staining process . The effectiveness of Carbol Fuchsin can also be influenced by the concentration of the stain .

Safety and Hazards

Orientations Futures

Carbol-Fuchsin is commonly used in the staining of mycobacteria because it has an affinity for the mycolic acids found in their cell membranes . It is a component of Ziehl–Neelsen stain, a differential stain . Additionally, it can be used for the staining of bacterial spores . This compound is also used as a topical antiseptic and antifungal .

Propriétés

IUPAC Name |

4-[(E)-(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]-2-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3.ClH/c1-13-11-16(5-9-19(13)23)21(15-3-7-18(22)8-4-15)17-6-10-20(24)14(2)12-17;/h3-12,23H,22,24H2,1-2H3;1H/b21-16+,23-19?; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZLHRDBTVSZCBS-UVJJDBRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC(=C(C=C3)N)C)C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C/C(=C(\C2=CC=C(C=C2)N)/C3=CC(=C(C=C3)N)C)/C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

8052-17-3, 4197-24-4 | |

| Record name | Carbol-Fuchsin [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008052173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[(4-amino-m-tolyl)(4-iminocyclohexa-2,5-dien-1-ylidene)methyl]-o-toluidine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does carbol fuchsin interact with acid-fast bacteria like Mycobacterium tuberculosis to enable their visualization?

A1: Carbol fuchsin's effectiveness in staining acid-fast bacteria stems from its affinity for mycolic acids present in their cell walls [, , ]. Mycolic acids are waxy, hydrophobic substances that render these bacteria resistant to decolorization by acid alcohol, hence the term "acid-fast". The phenol in carbol fuchsin acts as a mordant, enhancing the dye's penetration into the bacterial cell wall and binding to the mycolic acids [, ]. This strong binding allows the bacteria to retain the dye even after the decolorization step, making them visible under a microscope against a contrasting background. [, , ]

Q2: Beyond Mycobacterium tuberculosis, what other microorganisms can be visualized using carbol fuchsin staining?

A2: While primarily recognized for its role in detecting Mycobacterium tuberculosis, carbol fuchsin staining can also help visualize other acid-fast organisms, including:* Nocardia species []* Cryptosporidium oocysts [, ] * Isospora oocysts []

Q3: What is the molecular formula and weight of basic fuchsin, the key component of carbol fuchsin?

A3: Basic fuchsin is a mixture of rosaniline, pararosaniline, magenta II, and new fuchsin []. The molecular formula and weight vary slightly depending on the specific component: * Rosaniline: C20H21N3Cl (339.85 g/mol) * Pararosaniline: C19H19N3Cl (323.82 g/mol) * Magenta II and New fuchsin have slightly different structures and molecular weights.

Q4: How does the concentration of carbol fuchsin impact its staining efficacy in acid-fast staining procedures?

A4: Studies have shown that using a carbol fuchsin concentration lower than the standard 1% can significantly reduce the sensitivity of the Ziehl-Neelsen staining method [, ]. In particular, the World Health Organization's recommendation of 0.3% carbol fuchsin has been challenged due to its lower sensitivity compared to the standard 1% concentration [, ].

Q5: What are the implications of carbol fuchsin storage conditions on its staining quality?

A5: Research indicates that the quality of carbol fuchsin can degrade over time and improper storage can accelerate this process [, ]. Laboratories are advised to use freshly prepared solutions or ensure proper storage to maintain the quality and effectiveness of the stain. Factors that can influence carbol fuchsin stability include exposure to light, temperature variations, and contamination [].

Q6: Can carbol fuchsin be used to stain microorganisms directly in sputum containers?

A6: Yes, a modified staining technique by Selvakumar et al. demonstrated that centrifuged sputum deposits in containers can be directly stained with carbol fuchsin []. This method, shown to be comparable in sensitivity and specificity to traditional smear preparation [], offers a potentially safer alternative by reducing the risk of aerosol generation during smear preparation [].

Q7: What are the safety concerns associated with phenol, a component of carbol fuchsin?

A7: Phenol is corrosive and toxic [, ]. Direct contact with phenol can irritate and burn the skin and eyes, and inhalation can irritate the respiratory tract [, ]. Therefore, handling carbol fuchsin requires caution and appropriate safety measures, including personal protective equipment such as gloves and eye protection [, ].

Q8: Are there safer alternatives to phenol-containing carbol fuchsin for staining acid-fast bacilli?

A8: Research has explored alternatives to mitigate the risks associated with phenol. One study successfully substituted phenol with a commercial dishwashing liquid containing strong grease-cutting agents and citrus extracts []. This modified method showed comparable efficacy to traditional carbol fuchsin in staining acid-fast bacilli while offering a safer and more accessible alternative [].

Q9: Does carbol fuchsin have any applications beyond microbiology?

A9: While primarily known for its use in microbiology, research suggests carbol fuchsin can stain other biological materials. A study highlighted its use in enhancing the detection of poly(d,l-lactide-co-glycolide) (PLG) microspheres in tissue samples []. This application underscores the versatility of carbol fuchsin as a staining agent in different research contexts.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

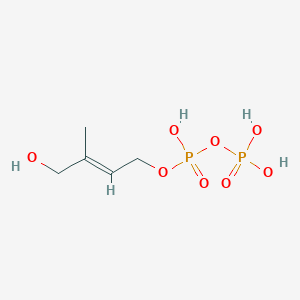

![propan-2-yl (E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate](/img/structure/B1233568.png)

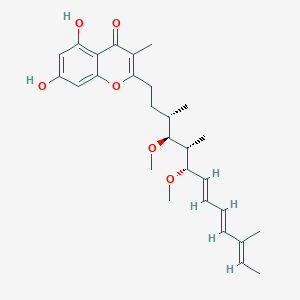

![2,5-dimethyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1233574.png)

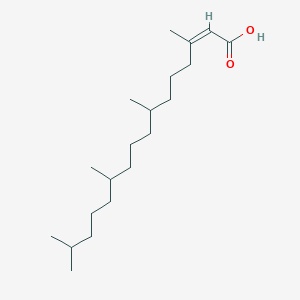

![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B1233576.png)